molecular formula C8H22Cl3N3 B12506263 1-(4-Methylpiperazin-1-yl)propan-2-amine trihydrochloride

1-(4-Methylpiperazin-1-yl)propan-2-amine trihydrochloride

Cat. No.: B12506263
M. Wt: 266.6 g/mol
InChI Key: BNNXGPPNTPYCPP-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)propan-2-amine trihydrochloride is a chemical compound with the molecular formula C9H21N3·3HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-amine trihydrochloride typically involves the reaction of 4-methylpiperazine with 2-bromo-1-propanamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperazin-1-yl)propan-2-amine trihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)propan-2-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)propan-2-amine trihydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: This compound has a similar structure but differs in the position of the methyl group.

    1-(3-Aminopropyl)-4-methylpiperazine: Another related compound with a different substitution pattern on the piperazine ring.

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound has a similar piperazine core but with a different side chain.

Uniqueness

1-(4-Methylpiperazin-1-yl)propan-2-amine trihydrochloride is unique due to its specific substitution pattern and the presence of the trihydrochloride salt form

Properties

Molecular Formula

C8H22Cl3N3

Molecular Weight

266.6 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)propan-2-amine;trihydrochloride

InChI

InChI=1S/C8H19N3.3ClH/c1-8(9)7-11-5-3-10(2)4-6-11;;;/h8H,3-7,9H2,1-2H3;3*1H

InChI Key

BNNXGPPNTPYCPP-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)C)N.Cl.Cl.Cl

Origin of Product

United States

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